1-(2,3,4-Tris(methoxymethoxy)phenyl)ethan-1-one

CAS No.:

Cat. No.: VC17887236

Molecular Formula: C14H20O7

Molecular Weight: 300.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H20O7 |

|---|---|

| Molecular Weight | 300.30 g/mol |

| IUPAC Name | 1-[2,3,4-tris(methoxymethoxy)phenyl]ethanone |

| Standard InChI | InChI=1S/C14H20O7/c1-10(15)11-5-6-12(19-7-16-2)14(21-9-18-4)13(11)20-8-17-3/h5-6H,7-9H2,1-4H3 |

| Standard InChI Key | HUDMKAMPITWDKX-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C1=C(C(=C(C=C1)OCOC)OCOC)OCOC |

Introduction

Molecular and Structural Characteristics

Chemical Identity

1-(2,3,4-Tris(methoxymethoxy)phenyl)ethan-1-one, systematically named 1-[2,3,4-tris(methoxymethoxy)phenyl]ethanone, is defined by the following identifiers:

-

IUPAC Name: 1-[2,3,4-tris(methoxymethoxy)phenyl]ethanone

-

Canonical SMILES:

-

InChI Key:

-

PubChem CID: 155897059

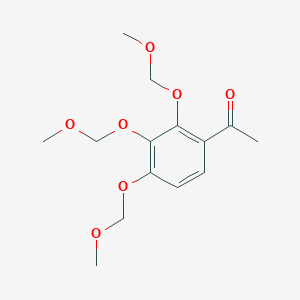

The compound’s structure features a phenyl core with three MOM groups at the 2-, 3-, and 4-positions, alongside an acetyl group at the 1-position (Figure 1). The MOM groups () act as protective moieties, shielding hydroxyl groups during multi-step synthetic processes .

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 300.30 g/mol |

| CAS Number | Not disclosed |

| Purity | Research grade |

| Storage Conditions | Room temperature |

Synthetic Methodologies

Protection of Hydroxyl Groups

The synthesis of 1-(2,3,4-Tris(methoxymethoxy)phenyl)ethan-1-one begins with 2,3,4-trihydroxyacetophenone as the starting material. Methoxymethyl chloride (MOMCl) and a base, such as sodium hydroxide or -diisopropylethylamine (DIPEA), facilitate the sequential protection of hydroxyl groups. This reaction typically proceeds in dichloromethane () at 0°C to room temperature, achieving near-quantitative yields (99%) .

Key Reaction Steps:

-

Deprotonation: The phenolic hydroxyl groups react with DIPEA, forming alkoxide intermediates.

-

Nucleophilic Substitution: MOMCl reacts with the alkoxides, installing MOM protections.

-

Workup: Acidification with HCl followed by extraction and silica gel chromatography yields the pure product .

Scalability and Efficiency

This method’s efficiency lies in its simplicity and high yield, making it suitable for large-scale production. The use of MOMCl ensures selective protection without side reactions, a critical advantage in multi-step syntheses . For instance, analogous protocols have been employed in the synthesis of sanjoseolide derivatives, where MOM-protected intermediates enable subsequent cross-coupling reactions .

Applications in Organic Synthesis

Building Block for Complex Molecules

The compound’s three MOM groups and acetyl functionality make it a versatile precursor. Its primary applications include:

Isoflavone Synthesis

In the divergent synthesis of isoflavones, 1-(2,3,4-Tris(methoxymethoxy)phenyl)ethan-1-one serves as a key intermediate. For example, Suzuki–Miyaura coupling reactions with boronic acids yield isoflavone scaffolds, which are further modified to produce natural products like millexatin F . These compounds exhibit therapeutic potential in transthyretin amyloidosis, with millexatin F demonstrating superior binding affinity in ex vivo studies .

Anticancer Agent Development

Analogous MOM-protected acetophenones are pivotal in synthesizing sanjoseolide and its derivatives. Compound 8e, derived from similar intermediates, shows potent antiproliferative activity against cholangiocarcinoma cell lines (IC ≈ 12.7–12.8 μM) . The trifluoromethyl group in 8e enhances bioactivity, underscoring the role of electron-withdrawing substituents in drug design .

Material Science

The compound’s stability and modular structure enable its use in polymer chemistry and ligand design. MOM groups improve solubility in nonpolar solvents, facilitating reactions in heterogeneous systems.

Biological and Chemical Reactivity

Protective Group Strategy

The MOM groups in 1-(2,3,4-Tris(methoxymethoxy)phenyl)ethan-1-one are acid-labile, allowing selective deprotection under mild acidic conditions (e.g., HCl in tetrahydrofuran) . This property is exploited in multi-step syntheses, where temporary protection of hydroxyl groups prevents unwanted side reactions.

Participation in Cross-Coupling Reactions

The acetyl group’s electron-withdrawing nature activates the phenyl ring for electrophilic substitution. For example, iodination at the 5-position (using ) generates intermediates for Stille or Suzuki couplings . These reactions are instrumental in constructing biaryl systems found in natural products .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume